
Aganepag isopropyl
Übersicht
Beschreibung
Aganepag isopropyl is a small molecule drug that acts as a selective prostanoid EP2 receptor agonist. It is primarily under investigation for its potential use in lowering intraocular pressure in patients with glaucoma and ocular hypertension . The compound is known for its high selectivity and efficacy in targeting the EP2 receptor, making it a promising candidate for therapeutic applications in ophthalmology .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Aganepag Isopropyl umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten chemischen Eigenschaften zu erzielen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Synthese des Thiophen-2-Carboxylat-Kerns, der durch eine Reihe von Reaktionen wie Halogenierung, Kupplung und Veresterung erzielt wird.
Modifikationen der funktionellen Gruppen: Die Kernstruktur wird dann modifiziert, um den Isopropylester und andere funktionelle Gruppen einzuführen, die für die Aktivität der Verbindung notwendig sind.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften haben können.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, was die Aktivität und Selektivität der Verbindung möglicherweise verändert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile Reagenzien wie Amine oder Thiole können in Gegenwart geeigneter Katalysatoren und Lösungsmittel verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Profile und potenzielle therapeutische Anwendungen haben können .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Ophthalmologie: Es wird hauptsächlich wegen seines potenziellen Einsatzes zur Senkung des Augeninnendrucks bei Patienten mit Glaukom und okulärer Hypertension untersucht.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf den EP2-Rezeptor abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Prostanoid-EP2-Rezeptor bindet und ihn aktiviert. Diese Aktivierung führt zu einem Anstieg des intrazellulären cyclischen Adenosinmonophosphats (cAMP)-Spiegels, was wiederum den Abfluss des Kammerwassers aus dem Auge fördert und so den Augeninnendruck senkt . Zu den beteiligten molekularen Zielen und Signalwegen gehören der Ziliarkörper und das Trabekelwerk, wo die EP2-Rezeptoren hauptsächlich exprimiert werden .
Analyse Chemischer Reaktionen
Types of Reactions
Aganepag isopropyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the activity and selectivity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological profiles and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Phase III Trials
- PEONY Study : This multinational trial compared the efficacy and safety of Aganepag isopropyl 0.002% with latanoprost 0.005% over three months in patients with open-angle glaucoma or ocular hypertension. Results showed that Aganepag reduced IOP by 29%, similar to the 31% reduction observed with latanoprost .
- AYAME Study : Another phase III trial assessed Aganepag's effectiveness against latanoprost in Japanese subjects. Both treatments significantly lowered IOP from baseline levels, but Aganepag was noted for a higher incidence of conjunctival hyperemia compared to latanoprost .
- FUJI Study : This study focused on patients who were poor responders to latanoprost therapy. After switching to Aganepag, significant improvements were observed in IOP management, indicating its potential as a second-line treatment option for resistant cases .
Safety Profile
This compound has demonstrated a generally favorable safety profile in clinical trials. Common adverse effects include conjunctival hyperemia and ocular discomfort; however, these side effects are often manageable and do not outweigh the therapeutic benefits .
Comparative Efficacy
A summary of comparative studies highlights Aganepag's non-inferiority to existing treatments:
Study | Treatment | IOP Reduction (%) | Adverse Effects |
---|---|---|---|
PEONY Study | Aganepag vs Latanoprost | 29% vs 31% | Higher conjunctival hyperemia |
AYAME Study | Aganepag vs Latanoprost | Significant reduction | More common conjunctival hyperemia |
FUJI Study | Switch from Latanoprost | Significant improvement | Ocular discomfort |
Wirkmechanismus
Aganepag isopropyl exerts its effects by selectively binding to and activating the prostanoid EP2 receptor. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn promotes the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets and pathways involved include the ciliary body and trabecular meshwork, where the EP2 receptors are predominantly expressed .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Taprenepag Isopropyl
- Omidenepag Isopropyl
- Latanoprostene Bunod
- NCX 470
Einzigartigkeit
Aganepag Isopropyl ist einzigartig in seiner hohen Selektivität für den EP2-Rezeptor, was es von anderen Prostanoid-Rezeptoragonisten unterscheidet, die möglicherweise eine breitere Rezeptoraktivität haben. Diese Selektivität ist entscheidend, um Nebenwirkungen zu minimieren und die therapeutische Wirksamkeit zu verbessern .
Biologische Aktivität
Aganepag isopropyl, also known as Omidenepag isopropyl, is a novel compound primarily investigated for its ocular hypotensive effects in the treatment of glaucoma and ocular hypertension. This article delves into its biological activity, pharmacodynamics, efficacy, and safety based on diverse research findings.
This compound acts as an agonist of the prostaglandin E2 receptor EP2 subtype . Upon administration, it is rapidly hydrolyzed to its active form, omidenepag, which exhibits a strong affinity for the EP2 receptor with a dissociation constant (K_i) of 3.6 nM and an effective concentration (EC50) of 8.3 nM . The binding to the EP2 receptor facilitates an increase in intracellular cyclic adenosine monophosphate (cAMP), leading to relaxation of ciliary muscle and trabecular meshwork tissues, thereby enhancing aqueous humor outflow and reducing intraocular pressure (IOP) .
Pharmacokinetics
- Absorption : After topical administration, this compound is metabolized by carboxylesterase-1 into omidenepag. The pharmacokinetics have been studied in various animal models, including rabbits and monkeys .
- Elimination : In animal studies, approximately 89% of the administered dose was excreted within 168 hours, predominantly via feces .
- Half-life : The mean terminal half-life of omidenepag is about 30 minutes .
Efficacy in Clinical Studies
Numerous clinical trials have evaluated the efficacy of this compound in lowering IOP compared to established treatments like latanoprost and timolol. Key findings include:
- Comparison with Latanoprost : In a study where this compound was administered at a concentration of 0.002%, the mean reduction in IOP after four weeks was comparable to that achieved with latanoprost at 0.005% . Specifically, reductions were observed as follows:
Treatment | Mean IOP Reduction (mmHg) | Study Reference |
---|---|---|
This compound (0.002%) | 5.93 | Aihara et al., 2020a |
Latanoprost (0.005%) | 6.56 | Aihara et al., 2020a |
- Phase III Trials : In phase III studies (SPECTRUM trials), Aganepag demonstrated non-inferiority to timolol in reducing IOP over three months . The percentage of patients achieving significant IOP reduction (≥20%) was notable:
Response Rate | Percentage (%) |
---|---|
No reduction | 14.7 |
≥10% reduction | 61.8 |
≥20% reduction | 21.6 |
Safety Profile
The safety profile of this compound has been assessed through various clinical trials. Adverse events reported were generally mild and comparable to those seen with other treatments:
- Common Adverse Events : These included conjunctival hyperemia and erythema of the eyelid, but serious adverse events were infrequent .
- Long-term Observational Studies : A post-marketing observational study indicated that most patients tolerated Aganepag well over a 12-month period, with a low incidence of adverse reactions .
Eigenschaften
IUPAC Name |
propan-2-yl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO4S/c1-4-5-6-10-24(29)20-11-13-22(14-12-20)28-21(15-18-26(28)30)8-7-9-23-16-17-25(33-23)27(31)32-19(2)3/h11-14,16-17,19,21,24,29H,4-10,15,18H2,1-3H3/t21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBCKDGBDUAIQ-URXFXBBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910562-20-8 | |
Record name | Aganepag isopropyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aganepag isopropyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AGANEPAG ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R096XE6760 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.